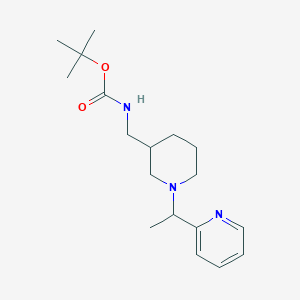

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescent Sensor Development

Researchers have developed a colorimetric and ratiometric fluorescent sensor for detecting biogenic primary amines, utilizing a compound related to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde. This sensor is based on the interaction between amines and a dicyanovinyl-linked phenanthridine moiety, which undergoes a significant fluorescence change upon amine binding. This approach offers high sensitivity and specificity, making it suitable for applications in biological amine detection and environmental monitoring (Saravanakumar et al., 2020).

Synthetic Chemistry Applications

The reactivity of benzimidazole derivatives, including structures similar to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde, has been extensively studied. These compounds are versatile intermediates in organic synthesis, enabling the formation of a wide array of heterocyclic structures through reactions such as formylation, acylation, and nitration. Such synthetic routes open the door to developing new materials and biologically active molecules (Black et al., 2020).

Nucleophilic Carbene Catalysis

N-heterocyclic carbenes derived from benzimidazolium salts, which are closely related to the chemical structure of interest, have been shown to effectively catalyze the conversion of α,β-unsaturated aldehydes into saturated esters. This catalytic process involves generating nucleophilic intermediates that can be trapped by alcohol nucleophiles, illustrating the potential of benzimidazole derivatives in facilitating innovative catalytic reactions (Chan & Scheidt, 2005).

Molecular Structure and Spectroscopy

The synthesis and structural analysis of compounds related to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde have contributed to our understanding of molecular interactions and properties. For instance, the study of cadmium(II) complexes with ligands derived from benzimidazole carbaldehyde has provided insights into the coordination chemistry and potential applications of these complexes in materials science and catalysis (Barszcz et al., 2005).

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMYGSGBCZVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)